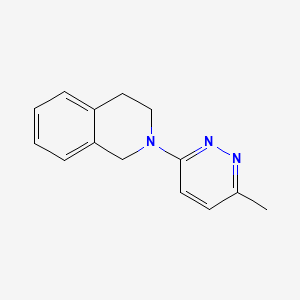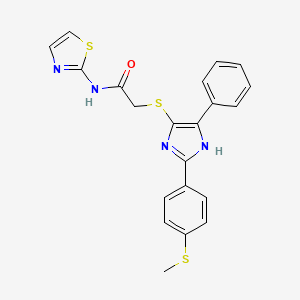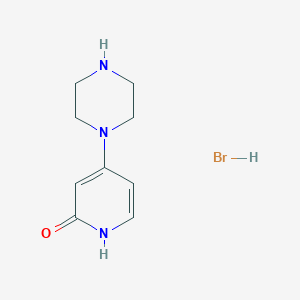
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide” is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff fields . A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
Synthesis Analysis
The compound has been synthesized as part of a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives . Another related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
The compound has been evaluated for its serotonin (5-HT) reuptake inhibitory activity . This suggests that it may undergo chemical reactions with serotonin in the body.Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the rational design of drugs due to its presence in a wide range of therapeutic agents. These include antipsychotics, antihistamines, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. Research on piperazine-based molecules reflects their broad potential across different therapeutic areas. The versatility of the piperazine scaffold allows for the design of drug-like elements with impactful pharmacokinetic and pharmacodynamic factors (A. Rathi et al., 2016).
Therapeutic Applications
Piperazine derivatives exhibit a wide spectrum of pharmacological activities. They are pivotal in the development of novel antidepressants, where the piperazine substructure plays a crucial role beyond its favorable CNS pharmacokinetic profile. It is involved in specific binding conformations of antidepressant agents, influencing the design and development of novel compounds in this class. This review underscores the importance of piperazine in antidepressants, highlighting recent developments and structure-activity relationship (SAR) studies to enhance efficacy and potency (R. Kumar et al., 2021).
Antipsychotic Agents and D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in several antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This exploration of the contributions of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D2-like receptors, sheds light on the structural and functional significance of piperazine derivatives in the realm of antipsychotic drugs (D. Sikazwe et al., 2009).
Mechanism of Action
Target of Action
The primary target of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is the serotonin (5-HT) reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound interacts with the serotonin reuptake transporter, inhibiting its function . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonin signaling.
Pharmacokinetics
The compound A20, a derivative of this compound, has been shown to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability and effectiveness as a therapeutic agent.
Result of Action
In vivo studies of the compound A20 have shown that it can potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This results in a reduction of immobility times in the rat forced swimming test (FST), a common measure of antidepressant efficacy .
Safety and Hazards
While specific safety and hazard information for “4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide” is not available, it’s important to handle all chemicals with care. General safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye/face protection .
Biochemical Analysis
Biochemical Properties
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonin (5-HT) reuptake inhibitory activity . This suggests that it could interact with the serotonin transporter (SERT), a protein that plays a crucial role in the reuptake of serotonin from the synaptic cleft .
Cellular Effects
The cellular effects of this compound are largely tied to its interaction with the serotonin system. By inhibiting the reuptake of serotonin, it can increase the concentration of this neurotransmitter in the synaptic cleft, potentially influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin . This leads to an increased concentration of serotonin in the synaptic cleft, which can then bind to and activate serotonin receptors, leading to various downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting good pharmacokinetic properties
properties
IUPAC Name |
4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.BrH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVVHDAKBXFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361645-18-1 |
Source


|
| Record name | 4-(piperazin-1-yl)pyridin-2-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

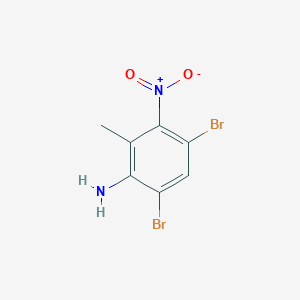



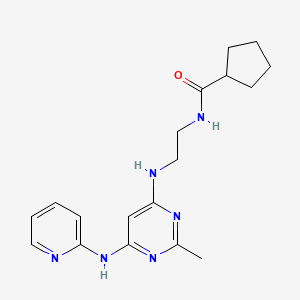
![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)
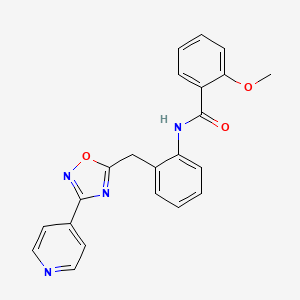
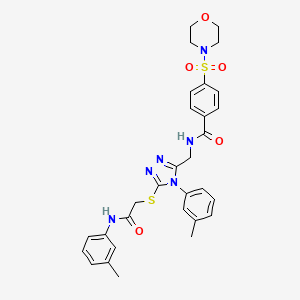
![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)
